molecular formula C12H14N2O2 B13916681 1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid

1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B13916681
M. Wt: 218.25 g/mol
InChI Key: QSQVOKSIDSIGES-UHFFFAOYSA-N
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Description

1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic aromatic compound. It belongs to the class of benzimidazoles, which are known for their diverse biological and chemical properties. This compound features a benzene ring fused to an imidazole ring, with ethyl groups at the 1 and 2 positions and a carboxylic acid group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves the condensation of 1,2-diaminobenzene with ethyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The final product is obtained after hydrolysis and purification steps.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ethyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with halogens, alkyl groups, or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of this compound derivatives with carboxylic acid or aldehyde groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-1H-1,3-benzodiazole-5-carboxylic acid
  • 1,2-Diethyl-1H-1,3-benzodiazole-4-carboxylic acid
  • 1,2-Diethyl-1H-1,3-benzodiazole-6-carboxylic acid

Uniqueness

1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of ethyl groups at the 1 and 2 positions and a carboxylic acid group at the 5 position provides distinct properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1,2-diethylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-3-11-13-9-7-8(12(15)16)5-6-10(9)14(11)4-2/h5-7H,3-4H2,1-2H3,(H,15,16)

InChI Key

QSQVOKSIDSIGES-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1CC)C=CC(=C2)C(=O)O

Origin of Product

United States

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